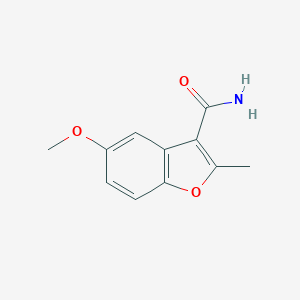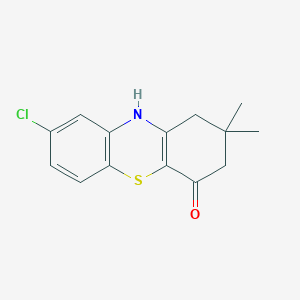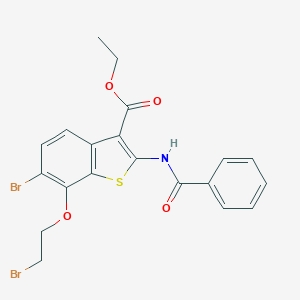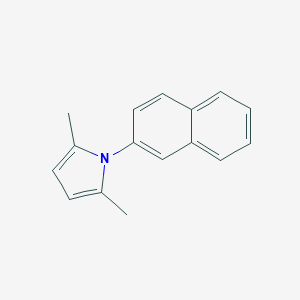
(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate is an organic compound that belongs to the class of indane-1,3-dione derivatives This compound is characterized by the presence of a phenyl group, a thiocyanate group, and two keto groups attached to an indane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxo-2-phenylinden-2-yl) thiocyanate typically involves the thiocyanation of indane-1,3-dione derivatives. One common method is the reaction of indane-1,3-dione with phenyl isothiocyanate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines or alcohols.
Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Electrophilic Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted indane-1,3-dione derivatives.
Electrophilic Substitution: Formation of nitrated or halogenated indane-1,3-dione derivatives.
Reduction: Formation of hydroxylated indane-1,3-dione derivatives.
Applications De Recherche Scientifique
(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1,3-Dioxo-2-phenylinden-2-yl) thiocyanate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl and keto groups can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features but lacking the phenyl and thiocyanate groups.
Phenyl isothiocyanate: Contains the thiocyanate group but lacks the indane-1,3-dione scaffold.
2-Phenylindane-1,3-dione: Similar structure but without the thiocyanate group.
Uniqueness
(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate is unique due to the presence of both the phenyl and thiocyanate groups attached to the indane-1,3-dione scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H9NO2S |
|---|---|
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
(1,3-dioxo-2-phenylinden-2-yl) thiocyanate |
InChI |
InChI=1S/C16H9NO2S/c17-10-20-16(11-6-2-1-3-7-11)14(18)12-8-4-5-9-13(12)15(16)19/h1-9H |
Clé InChI |
UPWVPSNHRRCUBL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)SC#N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate](/img/structure/B273680.png)
![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)



![1-(8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)-1-ETHANONE](/img/structure/B273690.png)

![ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B273694.png)
![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
![methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate](/img/structure/B273699.png)
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)


